molecular formula C15H14INO5S B4194169 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-iodo-4-methoxybenzenesulfonamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-iodo-4-methoxybenzenesulfonamide

Cat. No. B4194169
M. Wt: 447.2 g/mol
InChI Key: PYYPCKPDXMTGJT-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-iodo-4-methoxybenzenesulfonamide, commonly referred to as DBIBS, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DBIBS is a sulfonamide derivative that has been found to exhibit a range of interesting biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In We will also discuss future directions for research involving DBIBS.

Mechanism of Action

The mechanism of action of DBIBS involves the inhibition of protein-protein interactions. Specifically, DBIBS has been found to inhibit the interaction between BRD4 and CBP by binding to a specific site on BRD4. This binding prevents CBP from binding to BRD4, which in turn disrupts the regulation of gene expression.
Biochemical and Physiological Effects:
DBIBS has been found to have a range of interesting biochemical and physiological effects. In addition to its ability to inhibit protein-protein interactions, DBIBS has also been found to induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be due to the disruption of gene expression caused by the inhibition of BRD4-CBP interaction. DBIBS has also been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of DBIBS for laboratory experiments is its specificity. Because it targets a specific protein-protein interaction, DBIBS can be used to study the effects of disrupting this interaction without affecting other cellular processes. However, one limitation of DBIBS is its relatively low potency. This means that higher concentrations of DBIBS may be required to achieve the desired effects, which can be problematic in some experiments.

Future Directions

There are a number of potential future directions for research involving DBIBS. One area of interest is in the development of more potent analogs of DBIBS that could be used at lower concentrations. Another potential direction is in the study of the effects of DBIBS on other protein-protein interactions. Finally, DBIBS could be used in combination with other compounds to enhance its effects or to target multiple cellular processes simultaneously.
Conclusion:
In conclusion, DBIBS is a valuable tool for researchers in a variety of fields. Its ability to inhibit protein-protein interactions and induce apoptosis in cancer cells makes it a promising candidate for the development of new treatments for cancer and other diseases. While there are some limitations to its use in laboratory experiments, DBIBS remains an important compound for scientific research, and there is significant potential for future discoveries involving this compound.

Scientific Research Applications

DBIBS has been found to have a range of potential applications in scientific research. One of the most promising areas of research involving DBIBS is in the study of protein-protein interactions. DBIBS has been shown to inhibit the interaction between two proteins, called BRD4 and CBP, which are involved in the regulation of gene expression. This inhibition has been found to have a range of effects on cellular processes, including the induction of cell death in cancer cells.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-iodo-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO5S/c1-20-13-5-3-11(9-12(13)16)23(18,19)17-10-2-4-14-15(8-10)22-7-6-21-14/h2-5,8-9,17H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYPCKPDXMTGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-iodo-4-methoxybenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-iodo-4-methoxybenzenesulfonamide
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-iodo-4-methoxybenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-iodo-4-methoxybenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-iodo-4-methoxybenzenesulfonamide
Reactant of Route 5
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-iodo-4-methoxybenzenesulfonamide
Reactant of Route 6
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-iodo-4-methoxybenzenesulfonamide

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